![molecular formula C24H50N2O3 B14333537 acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide CAS No. 105988-68-9](/img/structure/B14333537.png)
acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide is a compound that combines the properties of acetic acid and an amide derivative. This compound is known for its unique chemical structure, which includes a long octadecanamide chain and a dimethylaminoethyl group. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide typically involves the reaction of acetic acid with N-[2-(dimethylamino)ethyl]octadecanamide. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also involve continuous monitoring and control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amides or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;N-[2-(dimethylamino)ethyl]hexadecanamide
- Acetic acid;N-[2-(dimethylamino)ethyl]dodecanamide
- Acetic acid;N-[2-(dimethylamino)ethyl]tetradecanamide
Uniqueness
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide is unique due to its long octadecanamide chain, which imparts specific physical and chemical properties
Eigenschaften
CAS-Nummer |
105988-68-9 |
|---|---|
Molekularformel |
C24H50N2O3 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;1-2(3)4/h4-21H2,1-3H3,(H,23,25);1H3,(H,3,4) |
InChI-Schlüssel |
RHQCNAZJTJHHKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


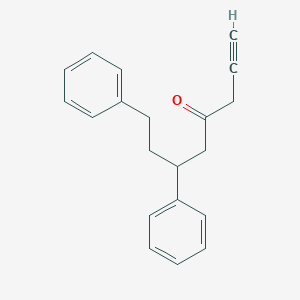
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
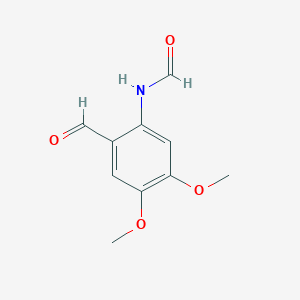

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)


![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
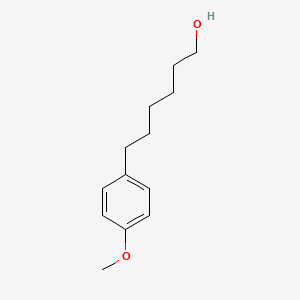
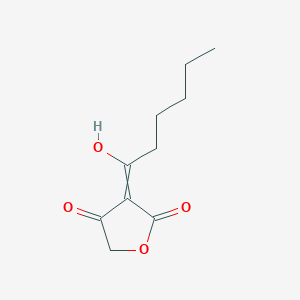
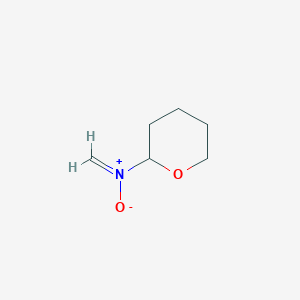
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)

